molecular formula C7H15N3 B1590066 3-[(4-Aminobutyl)amino]propanenitrile CAS No. 4748-73-6

3-[(4-Aminobutyl)amino]propanenitrile

Cat. No. B1590066
CAS RN: 4748-73-6
M. Wt: 141.21 g/mol
InChI Key: WLCNZYVOUPOLHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07780952B2

Procedure details

Acrylonitrile (5.08 g, 0.096 mol) was added to ice bath-cooled 1,4-butanediamine (8.44 g, 0.096 mol) in 30 min. The resulting mixture was stirred for 2 h at RT, heated to 50° C. for further 3 h and finally let stirring at RT overnight. After Kugelrohr distillation a colourless oil was obtained (5.80 g, 0.041 mol yield 42.8%).
Quantity
5.08 g
Type
reactant
Reaction Step One
Quantity
8.44 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](#[N:4])[CH:2]=[CH2:3].[CH2:5]([NH2:10])[CH2:6][CH2:7][CH2:8][NH2:9]>>[NH2:9][CH2:8][CH2:7][CH2:6][CH2:5][NH:10][CH2:3][CH2:2][C:1]#[N:4]

Inputs

Step One
Name
Quantity
5.08 g
Type
reactant
Smiles
C(C=C)#N
Step Two
Name
Quantity
8.44 g
Type
reactant
Smiles
C(CCCN)N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred for 2 h at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated to 50° C. for further 3 h
Duration
3 h
STIRRING
Type
STIRRING
Details
finally let stirring at RT overnight
Duration
8 (± 8) h
DISTILLATION
Type
DISTILLATION
Details
After Kugelrohr distillation a colourless oil
CUSTOM
Type
CUSTOM
Details
was obtained (5.80 g, 0.041 mol yield 42.8%)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
NCCCCNCCC#N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 42.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.